

An In-depth Technical Guide to the Thermodynamic Properties of 1,5-Dimethoxypentane

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Compound of Interest

Compound Name: **1,5-Dimethoxypentane**

Cat. No.: **B089389**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1,5-dimethoxypentane**. Due to the limited availability of experimental data in publicly accessible literature, this guide also details the standard experimental protocols for determining these essential properties and discusses estimation methods.

Introduction to 1,5-Dimethoxypentane

1,5-Dimethoxypentane (CAS No. 111-89-7) is an aliphatic diether with the chemical formula $C_7H_{16}O_2$.^{[1][2][3][4]} Its structure consists of a pentane chain with methoxy groups at the 1 and 5 positions. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.^[5] The physical properties of ethers, such as their boiling points and solubility, are influenced by their molecular structure, particularly the C-O-C linkage.^[5] While the C-O bonds are polar, leading to a net dipole moment, the lack of hydrogen bonding between ether molecules results in lower boiling points compared to alcohols of similar molecular weight.^[5]

Physicochemical and Thermodynamic Data

The following tables summarize the available physicochemical and thermodynamic data for **1,5-dimethoxypentane**. It is important to note that while some physical properties are well-

documented, experimental values for key thermodynamic properties such as standard enthalpy of formation, standard molar entropy, and heat capacity are not readily available in the surveyed literature.

Table 1: General Physicochemical Properties of **1,5-Dimethoxypentane**

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O ₂	[1] [2] [3] [4]
Molecular Weight	132.20 g/mol	[2] [3] [4]
CAS Number	111-89-7	[1] [2] [3] [4]
Boiling Point	161 °C (at 1 atm)	[6]
Density	0.843 g/mL (at 25 °C)	[6]
Refractive Index	n _{20/D} 1.408	[6]

Table 2: Thermodynamic Properties of **1,5-Dimethoxypentane**

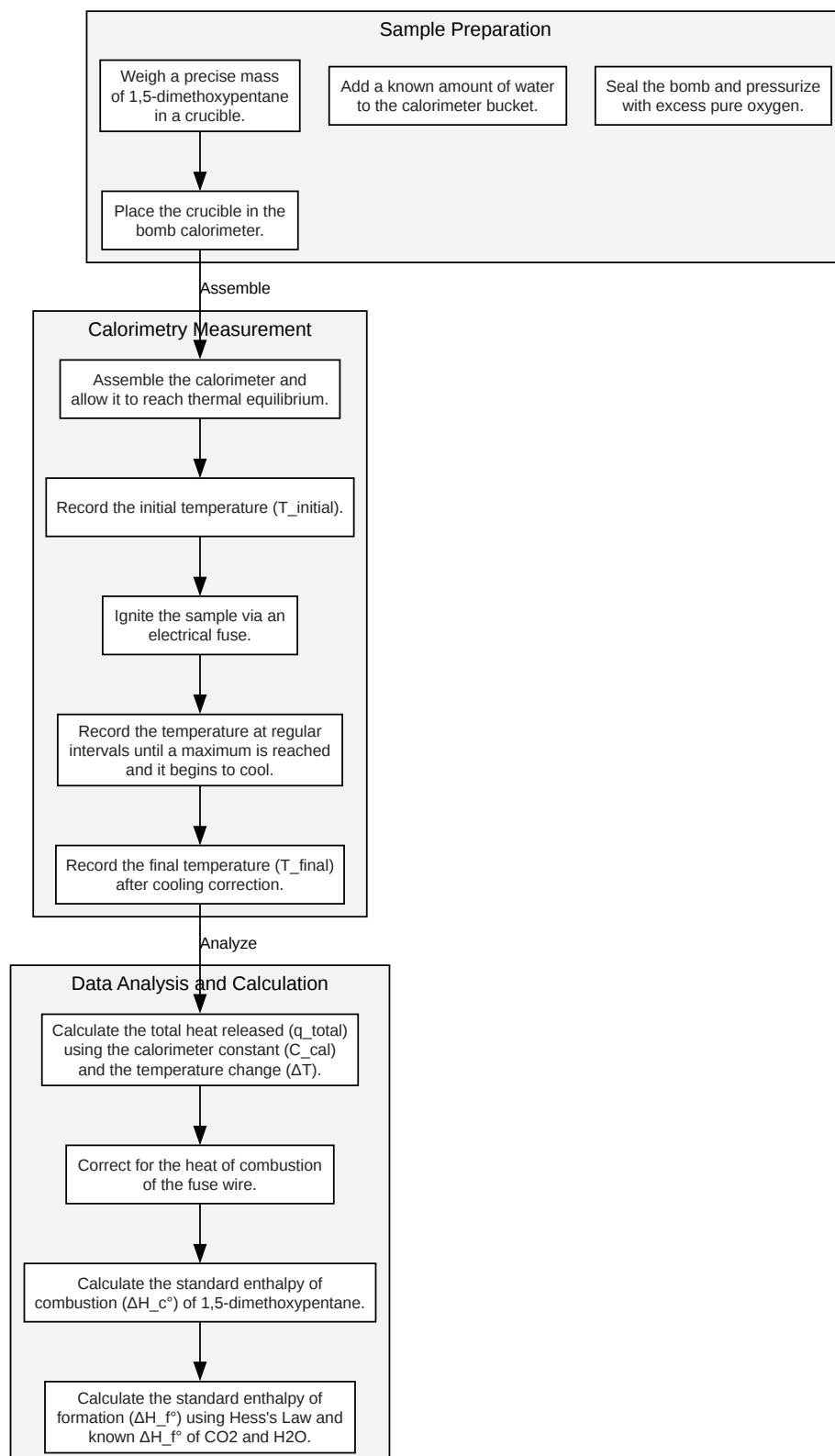
Property	Value	Remarks
Standard Enthalpy of Formation (ΔH_f°)	Data not available in searched literature.	Can be determined experimentally via combustion calorimetry.
Standard Molar Entropy (S°)	Data not available in searched literature.	Can be determined from heat capacity measurements from near 0 K.
Molar Heat Capacity (C_p)	Data not available in searched literature.	Can be measured using differential scanning calorimetry.
Gibbs Energy of Hydration ($\Delta hydG^\circ$)	Determined	The Gibbs energy of hydration at 298.15 K and 0.1 MPa has been determined.[6] Specific values are reported in Plyasunov, A.V., et al. (2006).
Antoine Constants	Determined	The Antoine constants for vapor pressure correlation have been determined.[6] Specific values are reported in Plyasunov, A.V., et al. (2006).

Experimental Protocols for Thermodynamic Property Determination

For researchers requiring precise thermodynamic data for **1,5-dimethoxypentane**, direct experimental measurement is the most reliable approach. The following sections detail the standard methodologies for determining the key thermodynamic properties.

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔH_c°).

Experimental Workflow for Bomb Calorimetry

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Workflow for determining the enthalpy of formation.

Methodology:

- Sample Preparation: A precisely weighed sample of **1,5-dimethoxypentane** is placed in a crucible inside a high-pressure vessel known as a "bomb." The bomb is then sealed and pressurized with a surplus of pure oxygen.
- Calorimetry: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded. The sample is then ignited electrically.
- Data Acquisition: The temperature of the water is monitored and recorded at regular intervals as it rises due to the heat released by the combustion. The final, maximum temperature is used to calculate the temperature change (ΔT).
- Calculation of Enthalpy of Combustion: The total heat released during combustion is calculated using the heat capacity of the calorimeter (determined from the combustion of a standard substance like benzoic acid) and the measured temperature change. After making corrections for the heat of ignition and any side reactions, the standard enthalpy of combustion per mole of **1,5-dimethoxypentane** is determined.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law. The balanced chemical equation for the combustion of **1,5-dimethoxypentane** is: $C_7H_{16}O_2(l) + 10.5 O_2(g) \rightarrow 7 CO_2(g) + 8 H_2O(l)$ The standard enthalpy of formation is calculated as: $\Delta H_f^\circ(C_7H_{16}O_2) = [7 * \Delta H_f^\circ(CO_2) + 8 * \Delta H_f^\circ(H_2O)] - \Delta H_c^\circ(C_7H_{16}O_2)$

Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the heat capacity of liquids.

Methodology:

- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.
- Sample Preparation: A small, accurately weighed sample of **1,5-dimethoxypentane** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

- Measurement Procedure: The heat capacity is determined by a three-step process:
 - An initial baseline scan is performed with both the sample and reference pans empty.
 - A scan is run with a standard material (e.g., sapphire) in the sample pan.
 - A final scan is run with the **1,5-dimethoxypentane** sample in the sample pan.
- Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard material at the same temperature.

The absolute standard molar entropy of a substance at a given temperature (typically 298.15 K) is determined by measuring its heat capacity from a temperature close to absolute zero (0 K) up to the desired temperature.

Methodology:

- Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of **1,5-dimethoxypentane** is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point.
- Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔH_{fus}) is measured at the melting point (T_m), typically using DSC.
- Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).
- Calculation of Entropy: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data and adding the entropy changes associated with any phase transitions: $S^\circ(298.15 \text{ K}) = \int_0 T_m (C_p, \text{solid}/T) dT + \Delta H_{\text{fus}}/T_m + \int_{T_m} 298.15 (C_p, \text{liquid}/T) dT$
The integral from 0 K to the lowest measurement temperature is typically estimated using the Debye extrapolation.

Estimation of Thermodynamic Properties

In the absence of experimental data, thermodynamic properties of aliphatic ethers can be estimated using quantitative structure-property relationship (QSPR) models.^{[7][8]} These

methods use molecular descriptors derived from the chemical structure to predict properties like boiling point and enthalpy of vaporization.^{[7][8]} While providing valuable approximations, these estimated values should be used with caution and are not a substitute for experimental data for high-precision applications.

Conclusion

This technical guide has summarized the known physicochemical properties of **1,5-dimethoxypentane** and highlighted the current gap in publicly available experimental thermodynamic data. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the necessary data for applications in drug development, chemical process design, and fundamental scientific research. The accurate determination of properties such as enthalpy of formation, heat capacity, and entropy is crucial for understanding the chemical behavior and energy landscape of this compound.

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